Aurein 2.5

Description

BenchChem offers high-quality Aurein 2.5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aurein 2.5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

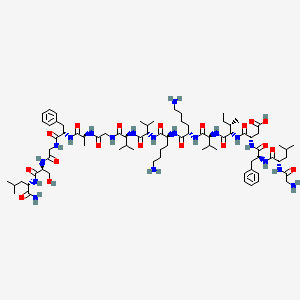

Molecular Formula |

C79H129N19O19 |

|---|---|

Molecular Weight |

1649.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C79H129N19O19/c1-14-47(12)66(98-74(112)57(37-62(103)104)94-73(111)56(36-50-27-19-16-20-28-50)93-72(110)54(34-43(4)5)87-59(100)38-82)79(117)97-64(45(8)9)77(115)90-51(29-21-23-31-80)70(108)89-52(30-22-24-32-81)71(109)95-65(46(10)11)78(116)96-63(44(6)7)76(114)85-39-60(101)86-48(13)68(106)92-55(35-49-25-17-15-18-26-49)69(107)84-40-61(102)88-58(41-99)75(113)91-53(67(83)105)33-42(2)3/h15-20,25-28,42-48,51-58,63-66,99H,14,21-24,29-41,80-82H2,1-13H3,(H2,83,105)(H,84,107)(H,85,114)(H,86,101)(H,87,100)(H,88,102)(H,89,108)(H,90,115)(H,91,113)(H,92,106)(H,93,110)(H,94,111)(H,95,109)(H,96,116)(H,97,117)(H,98,112)(H,103,104)/t47-,48-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |

InChI Key |

IWQLCLFYFFHMGQ-XIFPNSEASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 2.5: A Technical Guide to its Origin, Discovery, and Antimicrobial Profile

Abstract

This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 2.5, intended for researchers, scientists, and drug development professionals. It details the peptide's origin, discovery, and biochemical characterization. The document outlines the experimental protocols utilized in its initial isolation and sequencing, presents its antimicrobial activity through consolidated data, and illustrates its proposed mechanism of action and discovery workflow through detailed diagrams.

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system of a wide range of organisms, offering a first line of defense against pathogenic microbes. The increasing prevalence of antibiotic-resistant bacteria has spurred significant interest in AMPs as potential therapeutic agents. The aurein family of peptides, isolated from Australian tree frogs, represents a promising class of such molecules. This guide focuses specifically on Aurein 2.5, a member of this family, detailing its scientific journey from discovery to characterization.

Origin and Discovery

Aurein 2.5 is a naturally occurring antimicrobial peptide that was discovered in the skin secretions of the Green and Golden Bell Frog, Litoria aurea.[1] This amphibian species, native to eastern Australia, produces a variety of skin peptides as a defense mechanism. The initial discovery and characterization of the aurein peptide family, including the group to which Aurein 2.5 belongs, were first reported by Rozek et al. in 2000 in the European Journal of Biochemistry.[1]

The research involved the stimulation of granular dorsal glands of the frog to obtain the skin secretion, followed by a series of purification and analytical techniques to isolate and identify the individual peptides.[1]

Amino Acid Sequence

The primary structure of Aurein 2.5 was determined to be a 16-residue peptide with the following amino acid sequence:

Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2 [2]

The C-terminus of the peptide is amidated, a common feature among amphibian antimicrobial peptides that often enhances their stability and activity.

Physicochemical Properties and Structure

Aurein 2.5 is a cationic peptide, a characteristic that facilitates its interaction with negatively charged bacterial membranes. In aqueous solutions, the peptide is largely unstructured. However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) micelles or lipid vesicles, it adopts a distinct α-helical secondary structure.[3] This conformational change is crucial for its antimicrobial activity, allowing it to insert into and disrupt the microbial cell membrane.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and initial characterization of the aurein peptides, as adapted from the foundational research by Rozek et al.[1]

Peptide Isolation

-

Glandular Secretion Stimulation: The dorsal skin of Litoria aurea was stimulated using a mild electrical current to induce the release of granular gland secretions.

-

Secretion Collection: The secreted material was collected by washing the dorsal surface with deionized water.

-

Initial Purification: The aqueous washings were then lyophilized (freeze-dried) to obtain a crude powder of the skin secretion.

-

High-Performance Liquid Chromatography (HPLC): The lyophilized powder was redissolved and subjected to reversed-phase HPLC (RP-HPLC) to separate the complex mixture of peptides. A C8 or C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), was typically used for separation.

-

Fraction Collection: Peptide fractions were collected based on their retention times and UV absorbance at 214 nm.

Peptide Sequencing

-

Mass Spectrometry: The molecular mass of the purified peptide in each fraction was determined using electrospray ionization mass spectrometry (ESI-MS).

-

Edman Degradation: The amino acid sequence of the peptide was determined by automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.

-

Tandem Mass Spectrometry (MS/MS): Further confirmation of the sequence was often achieved through tandem mass spectrometry, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Antimicrobial Activity

Aurein 2.5 exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 2.5

| Microorganism | Strain | MIC (µM) | Reference |

| Bacillus subtilis | 30 | [2] | |

| Escherichia coli | 30 | [2] | |

| Escherichia coli (sessile) | 125 | [2] | |

| Staphylococcus aureus (sessile) | 125 | [2] | |

| Rhodotorula rubra | < 130 | [4] | |

| Schizosaccharomyces pombe | < 130 | [4] |

Mechanism of Action

The primary mechanism of action for Aurein 2.5 is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as phospholipids and lipopolysaccharides.

Upon binding to the membrane surface, Aurein 2.5 undergoes a conformational change to an α-helix. This amphipathic helix then inserts into the lipid bilayer, leading to membrane permeabilization and eventual cell death. The exact model of membrane disruption is still under investigation but is thought to involve one or a combination of the "barrel-stave," "toroidal pore," or "carpet" models.

Visualizations

Diagram 1: Experimental Workflow for the Discovery of Aurein 2.5

Caption: Workflow for the isolation and characterization of Aurein 2.5.

Diagram 2: Proposed Mechanism of Action of Aurein 2.5

Caption: Proposed mechanism of membrane disruption by Aurein 2.5.

Conclusion

Aurein 2.5, a peptide derived from the skin secretions of Litoria aurea, demonstrates significant potential as an antimicrobial agent. Its broad-spectrum activity and membrane-disrupting mechanism of action make it a subject of interest for the development of novel therapeutics to combat infectious diseases. This guide has provided a detailed overview of its discovery, characterization, and antimicrobial properties, serving as a valuable resource for the scientific community. Further research into its efficacy, toxicity, and potential for chemical modification will be crucial in translating its natural antimicrobial prowess into clinical applications.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporin L and aurein 2.5 have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein 2.5: A Technical Guide to its Mechanism of Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.5, a 16-amino-acid cationic antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a promising candidate in the fight against antibiotic resistance.[1] Isolated from the Australian Green and Golden Bell Frog (Litoria aurea), this peptide exhibits broad-spectrum antibacterial activity.[1][2] Its primary mode of action involves the disruption of bacterial cell membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. This technical guide provides an in-depth analysis of the mechanism of action of Aurein 2.5 on bacterial membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions.

Core Mechanism of Action: Membrane Interaction and Destabilization

Aurein 2.5's antimicrobial activity is primarily driven by its amphipathic nature, allowing it to preferentially interact with and disrupt the lipid bilayers of bacterial membranes.[1] The peptide adopts an α-helical conformation in membrane-mimicking environments, which is crucial for its function.[1][3][4] Its mechanism is characterized by a multi-step process involving initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to membrane destabilization and eventual cell death.

The interaction of Aurein 2.5 with bacterial membranes is thought to be driven more by its amphiphilicity rather than purely electrostatic interactions.[1] This is supported by its ability to induce strong surface pressure changes in monolayers of both anionic (DOPG) and zwitterionic (DOPE) lipids.[1] Once at the membrane surface, Aurein 2.5 is proposed to invade the membrane via an oblique orientated α-helical structure.[1][2] This insertion disrupts the lipid packing, leading to membrane destabilization.[1] In silico studies have shown that Aurein 2.5 can self-associate into dimers or trimers at the bilayer surface, which may be a crucial step in its disruptive activity.[5]

dot

Caption: Proposed mechanism of Aurein 2.5 action on bacterial membranes.

Quantitative Data on Aurein 2.5 Activity

The antimicrobial efficacy and membrane-disrupting properties of Aurein 2.5 have been quantified through various assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 2.5

| Organism | MIC (µM) | Reference |

| Bacillus subtilis | 30 | [1][2] |

| Escherichia coli | 30 | [1][2] |

| Sessile E. coli | 125 | [1][2] |

| Sessile Staphylococcus aureus | 125 | [1][2] |

| Rhodotorula rubra | < 130 | [6] |

| Schizosaccharomyces pombe | < 130 | [6] |

Table 2: Membrane Interaction Parameters of Aurein 2.5

| Parameter | Value | Organism/Model Membrane | Reference |

| Maximal Surface Pressure Change | 25 mN/m | Air/water interface | [1][2] |

| Maximal Surface Pressure Change | 9 mN/m | B. subtilis mimicking monolayer | [1][2] |

| Maximal Surface Pressure Change | 5 mN/m | E. coli mimicking monolayer | [1][2] |

| Maximal Surface Pressure Change | 7.5 mN/m | DOPG monolayer | [1] |

| Maximal Surface Pressure Change | 6 mN/m | DOPE monolayer | [1] |

| Penetration Propensity (π) | ≥ 13 mN/m | Yeast-derived lipid membranes | [6][7] |

| Lysis Percentage | > 70% | Yeast-derived lipid membranes | [6][7] |

| α-helical structure | > 65% | Yeast-derived lipid membranes | [6] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Aurein 2.5.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of Aurein 2.5 in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.[4]

dot

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Membrane Depolarization Assay using DiSC₃(5)

This assay measures the ability of a peptide to depolarize the cytoplasmic membrane of bacteria using the membrane potential-sensitive fluorescent dye DiSC₃(5).

Protocol:

-

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

-

Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose) to an optical density (OD₆₀₀) of 0.05.[8]

-

To equilibrate the cytoplasmic and external K⁺ concentrations, add KCl to a final concentration of 200 mM and incubate at room temperature for 30 minutes.[8]

-

Add DiSC₃(5) to a final concentration of 0.8-1 µM and incubate for another 30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.[8][9]

-

Transfer the cell suspension to a cuvette in a spectrofluorometer with excitation and emission wavelengths set to 622 nm and 670 nm, respectively.[8]

-

Add Aurein 2.5 at various concentrations (e.g., 1x, 2x, 5x MIC) and record the increase in fluorescence over time.[8] An increase in fluorescence indicates membrane depolarization.

dot

References

- 1. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Temporin L and aurein 2.5 have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

The Architectural Blueprint of a Potent Antimicrobial: Three-Dimensional Structure of Aurein 2.5 in Micellar Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.5, a cationic antimicrobial peptide (AMP) isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated significant promise in combating a broad spectrum of pathogenic bacteria. A comprehensive understanding of its three-dimensional structure in membrane-mimicking environments is paramount for elucidating its mechanism of action and for the rational design of more potent therapeutic analogues. This technical guide provides a detailed overview of the three-dimensional structure of Aurein 2.5 when embedded in sodium dodecyl sulfate (SDS) micelles, a widely used model for bacterial membranes. We present a consolidation of key structural data, a thorough description of the experimental methodologies employed for its structural determination, and visual representations of the experimental workflow and proposed mechanism of action.

Introduction

Antimicrobial resistance represents a formidable threat to global health. Cationic antimicrobial peptides (AMPs) are a class of naturally occurring molecules that form a critical component of the innate immune system of many organisms and are considered a promising alternative to conventional antibiotics. Aurein 2.5 is a 16-amino-acid peptide that exhibits potent antimicrobial activity.[1] Its efficacy is intrinsically linked to its ability to interact with and disrupt the integrity of bacterial cell membranes.[2][3] To harness the full therapeutic potential of Aurein 2.5, a precise understanding of its conformational arrangement within a lipid environment is essential. This document synthesizes the available structural data for Aurein 2.5 in a micellar environment, providing a technical resource for researchers in the fields of antimicrobial drug discovery, structural biology, and pharmacology.

Three-Dimensional Structure of Aurein 2.5

The three-dimensional structure of Aurein 2.5 in the presence of SDS micelles has been elucidated primarily through solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by Circular Dichroism (CD) spectroscopy.[4][5] In this membrane-mimicking environment, Aurein 2.5 predominantly adopts a well-defined α-helical conformation.[4][5][6] This helical structure is crucial for its amphipathic character, allowing it to partition into the hydrophobic core of the bacterial membrane while maintaining interactions with the polar head groups.

Structural Data Summary

The atomic coordinates for the ensemble of NMR structures of Aurein 2.5 in SDS micelles are available in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB). The key quantitative data and structural statistics are summarized in the tables below.

| PDB Deposition and Citation | |

| PDB ID | 6GS9[2][7] |

| BMRB ID | 34284[2] |

| Primary Citation | Manzo, G., et al. (2019) Sci Rep 9, 10934.[2] |

| Organism | Ranoidea aurea (Green and golden bell frog)[2][7] |

| Expression System | Not Applicable (Chemically Synthesized) |

| Experimental Conditions | |

| Technique | Solution NMR[2] |

| Micelle Environment | Sodium Dodecyl Sulfate (SDS-d25)[4][5] |

| Peptide to Detergent Ratio | 1/50[4][5] |

| Spectrometer | Bruker Avance 500 MHz[8] |

| Structural Statistics (PDB ID: 6GS9) | |

| Number of Conformers Submitted | 20[2] |

| Selection Criteria | Structures with the lowest energy[2] |

| Method of Structure Calculation | Not explicitly detailed in abstracts, but typically involves software like CYANA or XPLOR-NIH for NMR data. |

| Conformation | Predominantly α-helical[4][5] |

Experimental Protocols

The determination of the three-dimensional structure of Aurein 2.5 in a micellar environment involves a multi-step process heavily reliant on high-resolution spectroscopic techniques.

Sample Preparation

-

Peptide Synthesis and Purification: Aurein 2.5 is chemically synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Micelle Preparation: A solution of deuterated sodium dodecyl sulfate (SDS-d25) is prepared in a suitable buffer (e.g., phosphate buffer) containing 10% D₂O for NMR signal locking.[8]

-

Peptide-Micelle Complex Formation: The purified Aurein 2.5 peptide is dissolved in the SDS-d25 solution to achieve a final peptide-to-detergent molar ratio of 1:50.[4][5] This ratio ensures that the peptide is predominantly in a monomeric state and fully associated with the micelles.

Circular Dichroism (CD) Spectroscopy

Far-UV CD spectroscopy is employed to provide initial insights into the secondary structure of Aurein 2.5 in the presence of SDS micelles.

-

Instrumentation: A CD spectropolarimeter is used for data acquisition.

-

Data Collection: Spectra are recorded from approximately 190 to 260 nm.

-

Analysis: The presence of characteristic negative bands at ~208 nm and ~222 nm is indicative of α-helical content.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR is the primary technique used for high-resolution 3D structure determination.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8] Key experiments include:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): Used for assigning spin systems to specific amino acid residues.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints for structure calculation.[4]

-

-

Data Processing and Analysis:

-

NMR spectra are processed using software such as TopSpin or NMRPipe.

-

Resonance assignments are made using software like CCPN Analysis or SPARKY.

-

NOE cross-peaks are identified and integrated to generate a list of inter-proton distance restraints.

-

-

Structure Calculation and Refinement:

-

The distance restraints, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

An ensemble of structures is generated, and the lowest energy structures that are most consistent with the experimental data are selected and refined.[2]

-

Visualizing the Process and Mechanism

Experimental Workflow for Structure Determination

The following diagram illustrates the logical flow of the key experimental and computational steps involved in determining the three-dimensional structure of Aurein 2.5 in micelles.

Caption: Experimental workflow for Aurein 2.5 structure determination.

Proposed Mechanism of Membrane Interaction

While a specific intracellular signaling pathway is not the primary mode of action for Aurein 2.5, its interaction with the bacterial membrane is a critical, multi-step process. The following diagram illustrates the proposed "carpet" mechanism of membrane disruption.[1]

Caption: Proposed mechanism of Aurein 2.5 membrane interaction.

Conclusion

The determination of the three-dimensional structure of Aurein 2.5 in SDS micelles reveals a well-defined α-helical conformation, providing critical insights into its amphipathic nature and its ability to interact with bacterial membranes. The methodologies outlined in this guide, particularly solution-state NMR and CD spectroscopy, are foundational for the structural elucidation of membrane-active peptides. This structural blueprint not only deepens our understanding of the antimicrobial mechanism of Aurein 2.5 but also serves as a valuable tool for the rational design of novel peptide-based therapeutics with enhanced efficacy and selectivity. The continued investigation into the dynamic interactions of Aurein 2.5 with more complex and biologically relevant membrane models will further refine our knowledge and accelerate the development of next-generation antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temporin L and aurein 2.5 have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P69019 | SWISS-MODEL Repository [swissmodel.expasy.org]

- 8. Minor sequence modifications in temporin B cause drastic changes in antibacterial potency and selectivity by fundamentally altering membrane activity - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 2.5: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.5 is a cationic antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH₂.[1][2][3] Isolated from the Australian Southern Bell Frog, Litoria aurea, this peptide has demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi. Its primary mechanism of action is understood to be the disruption of microbial cell membranes, a process driven by the peptide's amphipathic nature. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Aurein 2.5, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action.

Antimicrobial Spectrum of Activity

The antimicrobial efficacy of Aurein 2.5 has been quantified against a range of bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.

Table 1: Antibacterial Activity of Aurein 2.5

| Bacterial Species | Gram Stain | Form | MIC (µM) | Reference |

| Bacillus subtilis | Positive | Planktonic | 30 | [1][2][3] |

| Staphylococcus aureus | Positive | Sessile | 125 | [2][3] |

| Escherichia coli | Negative | Planktonic | 30 | [1][2][3] |

| Escherichia coli | Negative | Sessile | 125 | [2][3] |

| Klebsiella pneumoniae | Negative | Planktonic | - | [4] |

Note: A specific MIC value for Klebsiella pneumoniae was not provided in the search results, but a study mentioned a 2.5-fold enhanced activity of the amidated form against this bacterium.

Table 2: Antifungal and Antiyeast Activity of Aurein 2.5

| Fungal/Yeast Species | MIC (µM) | MFC (µM) | Reference |

| Stachybotris chartarum | - | 250-500 | [5][6] |

| Penicillium roseopurpureum | - | 250-500 | [5][6] |

| Aspergillus flavus | - | 250-500 | [5][6] |

| Rhodotorula rubra | < 130 | - | [5][7] |

| Schizosaccharomyces pombe | < 130 | - | [5][7] |

Mechanism of Action

The antimicrobial activity of Aurein 2.5 is primarily attributed to its direct interaction with and disruption of microbial cell membranes. This mechanism does not appear to involve specific signaling pathways, as the current body of research consistently points towards a physical disruption model.

The peptide's amphiphilicity, arising from its distinct hydrophobic and hydrophilic domains, is the driving force for its membrane interaction. Upon encountering a microbial cell, Aurein 2.5 is believed to engage in the following sequence of events:

-

Electrostatic Attraction: The cationic nature of Aurein 2.5 facilitates its initial attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Destabilization: Following the initial binding, the peptide inserts into the lipid bilayer. This insertion is driven by favorable hydrophobic interactions and leads to the destabilization of the membrane structure.[2][3]

-

Pore Formation: While the exact model of pore formation for Aurein 2.5 is not definitively established, it is hypothesized to follow a mechanism similar to the "barrel-stave" or "toroidal pore" models proposed for other antimicrobial peptides. In these models, multiple peptide molecules aggregate within the membrane to form transmembrane channels or pores. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

The interaction of Aurein 2.5 with fungal membranes is also influenced by the presence of sterols. While the peptide can still bind to and insert into fungal membranes, high concentrations of sterols may reduce the efficiency of membrane disruption.[6]

Below is a logical diagram illustrating the proposed membrane disruption mechanism of Aurein 2.5.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Aurein 2.5 stock solution of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

Workflow Diagram:

Antifungal Susceptibility Testing

A similar broth microdilution method is used for determining the MIC of Aurein 2.5 against fungi, with some modifications.

Materials:

-

96-well microtiter plates

-

Fungal spore or yeast suspension

-

RPMI-1640 medium or other suitable fungal growth medium

-

Aurein 2.5 stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure: The procedure follows the same general steps as the bacterial MIC assay, with the appropriate fungal growth medium and incubation conditions (temperature and duration) for the specific fungal species being tested.

Crystal Violet Biofilm Assay

This assay is used to quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Aurein 2.5 stock solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or a mixture of ethanol and acetone (80:20)

-

Phosphate-buffered saline (PBS) or sterile water

-

Plate reader

Workflow Diagram for Biofilm Inhibition:

Conclusion

Aurein 2.5 is a promising antimicrobial peptide with a broad spectrum of activity against both bacteria and fungi. Its membranolytic mechanism of action makes it an interesting candidate for further research and development, particularly in an era of increasing antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Aurein 2.5. Future investigations could focus on expanding the known antimicrobial spectrum, elucidating the precise molecular details of its membrane interaction, and evaluating its efficacy in more complex in vitro and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. A study on the interactions of Aurein 2.5 with bacterial membranes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 3. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The interaction of aurein 2.5 with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein 2.5: A Technical Guide to its Antifungal Properties Against Candida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of the antimicrobial peptide Aurein 2.5, with a specific focus on its activity against Candida species. Drawing from available scientific literature, this document details the peptide's mechanism of action, summarizes its efficacy through quantitative data, outlines relevant experimental protocols, and visualizes key concepts.

Introduction to Aurein 2.5

Aurein 2.5 is a cationic antimicrobial peptide originally isolated from the Australian bell frog, Litoria aurea. Like many antimicrobial peptides, it serves as a component of the frog's innate immune system. Its primary structure consists of 16 amino acid residues (GLFDIVKKVVGAFGSL-NH2). The peptide's amphipathic nature, with distinct hydrophobic and cationic regions, is crucial for its antimicrobial activity, which is primarily directed at the cell membranes of target organisms. While its antibacterial properties have been more extensively studied, research has also demonstrated its potential as an antifungal agent.

Quantitative Data on Antifungal Activity

Direct quantitative data for Aurein 2.5 against Candida species is limited in publicly available literature. However, studies on other yeasts and filamentous fungi, along with comparative analyses and research on the closely related peptide Aurein 1.2, provide valuable insights into its potential anti-Candida efficacy.

Table 1: Antifungal Activity of Aurein 2.5 Against Various Fungal Species

| Fungal Species | Assay Type | Value (µM) | Reference |

| Rhodotorula rubra | MIC | 125 | [1] |

| Schizosaccharomyces pombe | MIC | 62 | [1] |

| Stachybotrys chartarum | MFC | 250-500 | [2] |

| Penicillium roseopurpureum | MFC | 250-500 | [2] |

| Aspergillus flavus | MFC | 250-500 | [2] |

A study comparing the antimicrobial activity of Temporin L and Aurein 2.5 reported that Temporin L is more potent against a range of pathogens, including Candida albicans[3]. Specific MIC values for Aurein 2.5 against C. albicans were not provided in this comparative study.

Research on Aurein 1.2, a structurally similar peptide, offers further context. Stapled analogues of Aurein 1.2 have shown inhibitory activity against several Candida species, with MICs for some analogues against C. albicans and C. tropicalis as low as 16 µg/mL[4]. A derivative of Aurein 1.2, known as K-au, exhibited fungicidal action against clinical isolates of C. albicans at a concentration of 62.50 µg/mL[5].

Mechanism of Action

-

Membrane Interaction and Disruption: Aurein 2.5's cationic nature facilitates its initial interaction with the negatively charged components of the fungal cell membrane. Upon binding, the peptide is thought to insert into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular contents and ultimately, cell death.[1][6] The peptide adopts a high level of α-helical structure in the presence of fungal lipid membranes, a conformation critical for its membrane-disrupting activity.[1][6]

-

Interaction with Cell Wall Components: While the primary target is the cell membrane, studies on the related peptide Aurein 1.2 suggest a potential interaction with mannans, a key component of the Candida cell wall.[7] This interaction may facilitate the peptide's transit across the cell wall to reach the plasma membrane.

Currently, there is no evidence to suggest that Aurein 2.5's antifungal activity involves the modulation of specific intracellular signaling pathways within Candida. The membranolytic mechanism appears to be the predominant mode of action.

Proposed mechanism of Aurein 2.5's antifungal action.

Activity Against Candida Biofilms

Direct experimental data on the efficacy of Aurein 2.5 against Candida biofilms is not currently available. However, research on related Aurein peptides provides promising indications. A derivative of Aurein 1.2, K-au, has been shown to inhibit the formation of C. albicans biofilms by more than 90% and also demonstrated efficacy against mature biofilms.[5][8] Given the structural similarities, it is plausible that Aurein 2.5 may also possess anti-biofilm properties, though this requires experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments cited or analogous to those used in the study of Aurein peptides.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on antifungal peptides.[4]

-

Peptide Preparation: Aurein 2.5 is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Assay Setup: In a 96-well microtiter plate, 100 µL of each peptide dilution is added to the wells. Subsequently, 100 µL of the standardized fungal inoculum is added to each well.

-

Controls: Positive (fungal inoculum without peptide) and negative (sterile medium) controls are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Fungicidal Concentration (MFC) Determination

This protocol is a continuation of the MIC assay.

-

Sub-culturing: Following MIC determination, a 10-20 µL aliquot is taken from each well that shows no visible growth.

-

Plating: The aliquot is spread onto an SDA plate.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MFC Determination: The MFC is the lowest concentration of the peptide that results in no fungal growth on the agar plate.

Biofilm Inhibition Assay

This protocol is based on methodologies used for other Aurein derivatives.[5]

-

Inoculum Preparation: A standardized Candida suspension is prepared as described for the MIC assay.

-

Assay Setup: In a flat-bottomed 96-well plate, 100 µL of the fungal suspension is added to each well along with 100 µL of various concentrations of Aurein 2.5 in a suitable growth medium.

-

Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Quantification:

-

The supernatant is carefully removed, and the wells are washed with phosphate-buffered saline (PBS) to remove planktonic cells.

-

The remaining biofilm is fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.

-

After washing away excess stain, the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% acetic acid).

-

The absorbance is measured at a wavelength of 570 nm. The reduction in absorbance in the presence of the peptide compared to the control indicates the degree of biofilm inhibition.

-

Conclusion

Aurein 2.5 demonstrates antifungal activity against a range of yeasts and filamentous fungi, with a proposed mechanism of action centered on the disruption of the fungal cell membrane. While direct quantitative data against Candida species is currently lacking, the available evidence, including comparative studies and research on the closely related Aurein 1.2 peptide, suggests its potential as an anti-Candida agent. Further investigation is warranted to fully elucidate its efficacy against various Candida species, including clinically relevant drug-resistant strains, and to explore its potential to inhibit or eradicate Candida biofilms. The experimental protocols outlined in this guide provide a framework for such future research, which will be crucial in determining the therapeutic potential of Aurein 2.5 in the context of candidiasis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The interaction of aurein 2.5 with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K-aurein: A notable aurein 1.2-derived peptide that modulates Candida albicans filamentation and reduces biofilm biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between the antimicrobial peptide Aurein 1.2 dimer and mannans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anticancer Potential of Aurein 2.5 on Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.5, a cationic antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH₂, has garnered interest for its potential therapeutic applications. While its antimicrobial properties have been a primary focus, the broader family of Aurein peptides has demonstrated anticancer activities against various cancer cell lines. This technical guide explores the hypothesized anticancer activity of Aurein 2.5 specifically against melanoma cells. Drawing upon the known mechanisms of related Aurein peptides and the general principles of antimicrobial peptide-cancer cell interactions, this document outlines potential mechanisms of action, detailed experimental protocols for investigation, and hypothetical signaling pathways involved. This guide serves as a comprehensive resource for researchers aiming to investigate the therapeutic potential of Aurein 2.5 in the context of melanoma.

Introduction: Aurein Peptides and Their Anticancer Promise

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system of many organisms.[1] Beyond their ability to combat microbial pathogens, a growing body of evidence highlights their selective cytotoxicity against cancer cells, including melanoma.[1] The Aurein family of peptides, isolated from Australian bell frogs, has shown notable anticancer potential.[1] In particular, Aurein 1.2 has been reported to be active against a broad range of human cancer cell lines, including melanoma.[1]

The proposed mechanism for the anticancer activity of AMPs like Aurein peptides lies in their ability to selectively interact with and disrupt the membranes of cancer cells.[2][3] Cancer cell membranes often exhibit a higher negative charge compared to normal cells due to the increased presence of anionic molecules like phosphatidylserine in the outer leaflet.[2] This charge difference facilitates the electrostatic attraction of cationic AMPs, leading to membrane permeabilization and subsequent cell death through necrosis or apoptosis.[2][3]

This guide focuses on Aurein 2.5, a member of the Aurein family, and its potential as an anti-melanoma agent. While direct studies on Aurein 2.5's effect on melanoma cells are limited, this document extrapolates from the known activities of its congeners and provides a framework for its investigation.

Hypothesized Mechanism of Action of Aurein 2.5 on Melanoma Cells

Based on the characteristics of the Aurein peptide family and the general mechanisms of AMPs, the anticancer activity of Aurein 2.5 against melanoma cells is likely multifaceted, involving both direct membrane disruption and the induction of programmed cell death (apoptosis).

Membrane Disruption (Necrosis)

Aurein 2.5, being a cationic and amphipathic peptide, is predicted to interact with the negatively charged melanoma cell membrane. This interaction could lead to the formation of pores or a "carpet-like" disruption of the lipid bilayer, resulting in a loss of membrane integrity, leakage of cellular contents, and ultimately, necrotic cell death.[2]

Induction of Apoptosis

Alternatively, or in conjunction with membrane disruption, Aurein 2.5 may induce apoptosis. This can occur through several potential pathways:

-

Mitochondrial Pathway (Intrinsic Apoptosis): The peptide, after entering the cell, could target the mitochondria. Disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to controlled cell death.[3]

-

Generation of Reactive Oxygen Species (ROS): Aurein 2.5 might induce oxidative stress within the melanoma cells by promoting the generation of ROS. Elevated ROS levels can damage cellular components, including mitochondria, and trigger apoptotic signaling pathways.

Quantitative Data (Hypothetical)

The following table summarizes the types of quantitative data that would be crucial to obtain from experimental studies on Aurein 2.5's effect on melanoma cells. The values provided are hypothetical and serve as a template for data presentation.

| Parameter | Melanoma Cell Line(s) | Aurein 2.5 Concentration | Result (Hypothetical) | Method |

| IC50 | A375, SK-MEL-28 | 0.1 - 100 µM | 15 µM | MTT Assay |

| Apoptosis Rate | A375 | 15 µM (IC50) | 45% increase vs. control | Annexin V/PI Staining |

| Cell Cycle Arrest | A375 | 15 µM (IC50) | G2/M phase arrest | Flow Cytometry (PI Staining) |

| Mitochondrial MembranePotential (ΔΨm) | A375 | 15 µM (IC50) | 60% decrease vs. control | JC-1 Staining |

| ROS Production | A375 | 15 µM (IC50) | 2.5-fold increase vs. control | DCFDA Staining |

| Caspase-3/7 Activity | A375 | 15 µM (IC50) | 3-fold increase vs. control | Caspase-Glo 3/7 Assay |

| Bax/Bcl-2 Ratio | A375 | 15 µM (IC50) | 4-fold increase | Western Blot |

Detailed Experimental Protocols

To investigate the anticancer activity of Aurein 2.5 on melanoma cells, a series of well-established in vitro assays should be performed. The following are detailed protocols for key experiments.

Cell Culture

-

Cell Lines: Human melanoma cell lines such as A375 and SK-MEL-28.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Peptide Synthesis and Preparation

Aurein 2.5 (GLFDIVKKVVGAFGSL-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. A stock solution of the peptide should be prepared in a suitable solvent (e.g., sterile water or DMSO) and stored at -20°C.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Aurein 2.5 on the metabolic activity of melanoma cells, which is an indicator of cell viability.

-

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Aurein 2.5 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the peptide).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed melanoma cells in a 6-well plate and treat with Aurein 2.5 at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

This assay determines the effect of Aurein 2.5 on the progression of the cell cycle.

-

Procedure:

-

Treat melanoma cells with Aurein 2.5 at its IC₅₀ concentration.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.

-

Procedure:

-

Treat melanoma cells with Aurein 2.5.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to measure intracellular ROS levels.

-

Procedure:

-

Treat melanoma cells with Aurein 2.5.

-

Incubate the cells with DCFDA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Procedure:

-

Lyse treated and untreated melanoma cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized signaling pathways of Aurein 2.5 inducing necrosis and apoptosis in melanoma cells.

Caption: General experimental workflow for investigating the anticancer activity of Aurein 2.5 on melanoma cells.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of Aurein 2.5 against melanoma is currently lacking, the information available for the broader Aurein family and other antimicrobial peptides provides a strong rationale for its investigation. This technical guide outlines a comprehensive approach to systematically evaluate the potential of Aurein 2.5 as a novel therapeutic agent for melanoma.

Future research should focus on conducting the described in vitro studies to establish the efficacy and mechanism of action of Aurein 2.5. Positive in vitro results would warrant further investigation in preclinical in vivo models of melanoma to assess its therapeutic potential in a more complex biological system. Furthermore, structure-activity relationship studies could be performed to design and synthesize more potent and selective Aurein 2.5 analogs with improved anticancer properties. The exploration of Aurein 2.5 and similar peptides may open new avenues for the development of targeted and effective therapies for melanoma.

References

- 1. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strategies of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aurein 2.5: A Deep Dive into Structure-Activity Relationships for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.5, a cationic antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a member of the aurein family of peptides isolated from the Australian green and golden bell frog, Litoria aurea. Like many AMPs, Aurein 2.5 has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity against a range of pathogens. Its potential as a therapeutic agent stems from its membrane-disrupting mechanism of action, which is less likely to induce resistance compared to conventional antibiotics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Aurein 2.5, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to aid in the rational design of more potent and selective antimicrobial agents.

Core Concepts: Structure and Mechanism of Action

Aurein 2.5 is a 16-amino acid peptide that adopts an α-helical conformation in membrane-mimicking environments[1]. This amphipathic structure, with a distinct separation of hydrophobic and cationic residues, is crucial for its antimicrobial activity. The positively charged lysine (K) residues facilitate the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues, including glycine (G), leucine (L), phenylalanine (F), isoleucine (I), valine (V), and alanine (A), drive the insertion of the peptide into the lipid bilayer.

The precise mechanism by which Aurein 2.5 disrupts the membrane is thought to involve the formation of pores or channels, leading to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death[1]. This membrane-centric mechanism of action is a key advantage of AMPs like Aurein 2.5, as it is more difficult for bacteria to develop resistance to this physical mode of disruption compared to the target-specific mechanisms of many conventional antibiotics.

Quantitative Bioactivity Data

The antimicrobial and hemolytic activities of Aurein 2.5 and its analogs are critical parameters for evaluating their therapeutic potential. The minimum inhibitory concentration (MIC) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the 50% hemolytic concentration (HC₅₀) is the concentration that causes 50% lysis of red blood cells. A high therapeutic index (HC₅₀/MIC) is desirable, indicating high antimicrobial potency and low toxicity to host cells.

Antimicrobial Activity of Aurein 2.5

| Microorganism | Strain | MIC (µM) | Reference |

| Bacillus subtilis | 30 | [2] | |

| Escherichia coli | 30 | [2] | |

| Staphylococcus aureus (sessile) | 125 | [2] | |

| Escherichia coli (sessile) | 125 | [2] | |

| Schizosaccharomyces pombe | < 130 | [3] | |

| Rhodotorula rubra | < 130 | [3] | |

| Stachybotrys chartarum | 250-500 | [4] | |

| Penicillium roseopurpureum | 250-500 | [4] | |

| Aspergillus flavus | 250-500 | [4] |

Comparative Antimicrobial Activity: Aurein 2.5 vs. Temporin L

| Microorganism | Strain | Aurein 2.5 MIC (µM) | Temporin L MIC (µM) | Reference |

| Staphylococcus aureus | NCTC 12493 | 16 | 2 | [1] |

| Staphylococcus aureus | NCTC 13277 | 32 | 4 | [1] |

| Enterococcus faecalis | NCTC 12697 | 32 | 4 | [1] |

| Enterococcus faecalis | NCTC 13379 | 64 | 8 | [1] |

| Acinetobacter baumannii | NCTC 12156 | 64 | 32 | [1] |

| Acinetobacter baumannii | NCTC 13301 | 64 | 32 | [1] |

| Pseudomonas aeruginosa | NCTC 12903 | >128 | 32 | [1] |

| Pseudomonas aeruginosa | NCTC 13359 | >128 | 64 | [1] |

| Klebsiella pneumoniae | NCTC 13368 | >128 | 32 | [1] |

| Klebsiella pneumoniae | NCTC 13442 | >128 | 64 | [1] |

| Escherichia coli | NCTC 12241 | 64 | 8 | [1] |

| Escherichia coli | NCTC 13353 | 64 | 16 | [1] |

| Candida albicans | NCPF 3179 | 64 | 16 | [1] |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the primary sequence of Aurein 2.5 and its biological activity is paramount for designing analogs with improved therapeutic properties. Key factors influencing activity include cationicity, hydrophobicity, amphipathicity, and helicity.

Role of Cationicity

The net positive charge of Aurein 2.5, primarily contributed by its two lysine residues, is crucial for its initial interaction with negatively charged bacterial membranes. Increasing the number of cationic residues can enhance antimicrobial activity, but often at the cost of increased hemolytic activity. The optimal balance between charge and hydrophobicity is therefore a critical consideration in analog design.

Impact of Hydrophobicity

The hydrophobic face of the Aurein 2.5 α-helix is responsible for its insertion into and disruption of the cell membrane. Modifications to the hydrophobic residues can significantly impact its lytic activity. Increasing hydrophobicity can lead to stronger membrane interactions and enhanced antimicrobial potency, but excessive hydrophobicity can also result in a loss of selectivity and increased toxicity towards host cells.

The following diagram illustrates the logical relationship in designing Aurein 2.5 analogs with altered activity.

Structure-Activity Relationship Logic for Aurein 2.5 Analogs.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity of Aurein 2.5 and its analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Workflow for MIC Determination.

Methodology:

-

Peptide Preparation: A stock solution of Aurein 2.5 is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Serial twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or a suitable fungal growth medium.

-

Inoculum Preparation: A fresh overnight culture of the test microorganism is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal growth temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Hemolysis Assay

The hemolytic activity of Aurein 2.5 is assessed against red blood cells (RBCs).

Workflow for Hemolysis Assay.

Methodology:

-

RBC Preparation: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Peptide Preparation: Serial dilutions of Aurein 2.5 are prepared in PBS in a microtiter plate.

-

Incubation: The RBC suspension is added to the wells containing the peptide dilutions. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included. The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm or 540 nm.

-

HC₅₀ Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of Aurein 2.5 in different environments.

Methodology:

-

Sample Preparation: Solutions of Aurein 2.5 are prepared in various solvents, such as water (to observe the unstructured state), trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles (to mimic a membrane environment).

-

CD Measurement: The CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Data Analysis: The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a strong positive band around 192 nm.

Signaling Pathways and Molecular Interactions

The interaction of Aurein 2.5 with the bacterial membrane is a multi-step process that can be visualized as a signaling pathway.

Proposed Mechanism of Action for Aurein 2.5.

Conclusion and Future Directions

Aurein 2.5 represents a promising template for the development of novel antimicrobial agents. Its potent activity against a range of microorganisms, coupled with a membrane-disrupting mechanism that is less prone to resistance, makes it an attractive candidate for further investigation. This guide has provided a comprehensive overview of the structure-activity relationships of Aurein 2.5, supported by quantitative data and detailed experimental protocols.

Future research should focus on the rational design of Aurein 2.5 analogs with an improved therapeutic index. This can be achieved through systematic amino acid substitutions to modulate cationicity and hydrophobicity, as well as by exploring modifications such as lipidation or cyclization to enhance stability and activity. A thorough understanding of the SAR of Aurein 2.5, as outlined in this guide, will be instrumental in advancing these efforts and ultimately translating the therapeutic potential of this fascinating antimicrobial peptide into clinical applications.

References

- 1. Temporin L and aurein 2.5 have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Role of C-Terminal Amidation in the Bioactivity of Aurein 2.5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.5, a naturally occurring antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog (Litoria aurea), demonstrates significant promise in the development of novel anti-infective agents. A key post-translational modification, C-terminal amidation, has been identified as a critical determinant of its antimicrobial efficacy. This technical guide provides an in-depth analysis of the role of this amidation in enhancing the biological activity of Aurein 2.5. We will explore its impact on the peptide's secondary structure, membrane interactions, and overall antimicrobial potency. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying mechanisms and workflows.

Introduction: The Significance of C-Terminal Amidation

C-terminal amidation is a common post-translational modification of bioactive peptides, where the C-terminal carboxylic acid is replaced by an amide group. This seemingly minor chemical alteration can have profound effects on a peptide's physicochemical properties and biological function. For many antimicrobial peptides, including Aurein 2.5, amidation is crucial for realizing their full therapeutic potential.[1][2] The presence of a C-terminal amide group enhances the peptide's stability, increases its net positive charge, and influences its secondary structure, all of which are critical for its interaction with microbial membranes.[1][2]

Impact of Amidation on Aurein 2.5 Activity

The native form of Aurein 2.5 possesses a C-terminal amide (Aurein 2.5-CONH₂) and exhibits significantly greater antimicrobial activity compared to its non-amidated counterpart (Aurein 2.5-COOH).[3][4][5] This enhanced efficacy is particularly pronounced against certain pathogens, such as Klebsiella pneumoniae, where the amidated form is 2.5-fold more active.[3][4][5]

Stabilization of α-Helical Structure

The increased activity of amidated Aurein 2.5 is strongly linked to its ability to adopt a more stable α-helical conformation, particularly in membrane-mimicking environments.[3][4][6] Circular dichroism studies have shown that in the presence of trifluoroethanol, the helical content of Aurein 2.5-CONH₂ is significantly higher (60.89%) compared to Aurein 2.5-COOH (33.66%).[3][4] This stabilization of the α-helix is crucial for the peptide's ability to interact with and disrupt the bacterial cell membrane.[3][6]

Enhanced Membrane Interaction

C-terminal amidation promotes a more effective interaction of Aurein 2.5 with bacterial membranes.[1][3] Langmuir monolayer studies, mimicking the bacterial cell membrane of K. pneumonia, have demonstrated that Aurein 2.5-CONH₂ induces greater surface pressure changes (circa 4.7 mN m⁻¹) compared to the non-amidated form (circa 3.8 mN m⁻¹).[3][4] This suggests a deeper and more disruptive penetration of the amidated peptide into the lipid bilayer.[1] The amide group is thought to facilitate this by increasing the peptide's net positive charge and enabling the formation of additional hydrogen bonds with the phosphate groups of the lipid headgroups.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the amidated and non-amidated forms of Aurein 2.5.

Table 1: Antimicrobial Activity

| Peptide Form | Target Organism | Fold Increase in Activity | Reference |

| Aurein 2.5-CONH₂ | Klebsiella pneumoniae | 2.5 | [3][4][5] |

Table 2: Biophysical Properties

| Peptide Form | Parameter | Value | Conditions | Reference |

| Aurein 2.5-CONH₂ | Helical Content | 60.89% | In trifluoroethanol | [3][4] |

| Aurein 2.5-COOH | Helical Content | 33.66% | In trifluoroethanol | [3][4] |

| Aurein 2.5-CONH₂ | Surface Pressure Change | ~4.7 mN m⁻¹ | K. pneumonia lipid monolayer | [3][4] |

| Aurein 2.5-COOH | Surface Pressure Change | ~3.8 mN m⁻¹ | K. pneumonia lipid monolayer | [3][4] |

| Aurein 2.5-CONH₂ | Surface Activity | 26 mN m⁻¹ | [3][4][5] | |

| Aurein 2.5-COOH | Surface Activity | 23 mN m⁻¹ | [3][4][5] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Aurein 2.5 Analogs

Objective: To synthesize both C-terminally amidated (Aurein 2.5-CONH₂) and non-amidated (Aurein 2.5-COOH) peptides.

Methodology:

-

Resin Selection:

-

For Aurein 2.5-CONH₂: Use a Rink Amide resin.

-

For Aurein 2.5-COOH: Use a Wang or 2-chlorotrityl chloride resin.

-

-

Amino Acid Coupling:

-

Utilize standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.

-

Couple Fmoc-protected amino acids sequentially to the resin.

-

Use a carbodiimide-based coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a tertiary base (e.g., DIEA).

-

Monitor coupling completion using a ninhydrin test.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the Aurein 2.5 analogs against a target bacterium.

Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium (e.g., Klebsiella pneumoniae) into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a series of twofold dilutions of each peptide analog in the assay medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial suspension to each well containing the peptide dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the Aurein 2.5 analogs in different environments.

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized peptides in an appropriate solvent (e.g., phosphate buffer for aqueous environment, or a membrane-mimicking solvent like trifluoroethanol).

-

Ensure the final peptide concentration is suitable for CD measurements (typically 0.1-1 mg/mL).

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Set the wavelength range for far-UV analysis (typically 190-260 nm).

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

-

-

Data Acquisition:

-

Record the CD spectra of the peptide solutions at a controlled temperature.

-

Acquire a baseline spectrum of the solvent for subtraction.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Convert the raw data to mean residue ellipticity.

-

Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Langmuir-Blodgett Monolayer Assay

Objective: To investigate the interaction of Aurein 2.5 analogs with a lipid monolayer mimicking a bacterial membrane.

Methodology:

-

Monolayer Formation:

-

Prepare a solution of lipids representative of the target bacterial membrane (e.g., a mixture of phospholipids) in a volatile organic solvent.

-

Spread the lipid solution onto the surface of an aqueous subphase in a Langmuir trough.

-

Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.

-

-

Peptide Injection:

-

Compress the monolayer to a desired initial surface pressure.

-

Inject the peptide solution into the subphase beneath the monolayer.

-

-

Measurement of Surface Pressure Changes:

-

Monitor the change in surface pressure over time as the peptide interacts with and inserts into the lipid monolayer.

-

A significant increase in surface pressure indicates peptide insertion.

-

Visualizations

Caption: Experimental workflow for comparing amidated and non-amidated Aurein 2.5.

Caption: Proposed mechanism of enhanced activity of amidated Aurein 2.5.

Conclusion

The C-terminal amidation of Aurein 2.5 is a critical modification that significantly enhances its antimicrobial activity. This enhancement is primarily due to the stabilization of the peptide's α-helical structure and its improved ability to interact with and disrupt bacterial membranes. The data strongly suggest that for the development of Aurein 2.5 as a therapeutic agent, the amidated form is the superior candidate. Understanding the structure-activity relationship of this and other antimicrobial peptides is paramount for the rational design of new and more effective anti-infective drugs. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of Aurein 2.5 and other promising antimicrobial peptides.

References

- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 3. Broth Microdilution Assay [bio-protocol.org]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Biophysical Characterization of Aurein 2.5 Interaction with Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.5, a 16-amino-acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a member of the aurein family of peptides isolated from the Australian green and golden bell frog, Litoria aurea. Like many AMPs, Aurein 2.5 exhibits broad-spectrum antimicrobial activity, and its primary mode of action is believed to be the disruption of bacterial cell membranes. A thorough understanding of the biophysical principles governing its interaction with lipids is paramount for its development as a potential therapeutic agent. This guide provides a technical overview of the key biophysical methods used to characterize the interaction of Aurein 2.5 with lipid membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: The Carpet Model

The prevailing model for the membrane disruption caused by Aurein 2.5 and similar short, cationic AMPs is the "carpet" model. This model posits that the peptide monomers initially bind to the surface of the target membrane, primarily through electrostatic interactions between the cationic residues of the peptide and the anionic components of the bacterial membrane, such as phosphatidylglycerol (PG). As the concentration of the peptide on the membrane surface increases, it forms a "carpet-like" layer. This accumulation disrupts the lipid packing and induces tension in the bilayer, ultimately leading to membrane permeabilization and cell death, without the formation of discrete transmembrane pores.[1][2]

Quantitative Analysis of Lipid Interaction

The interaction of Aurein 2.5 with lipid bilayers can be quantified using a variety of biophysical techniques. These methods provide critical data on the peptide's binding affinity, structural changes upon binding, and its ability to permeabilize membranes.

Isothermal Titration Calorimetry (ITC)

Table 1: Representative Thermodynamic Parameters for Antimicrobial Peptide-Lipid Interaction Measured by ITC

| Lipid Composition | Peptide | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Peptide:Lipid) |